- Preparation of pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,

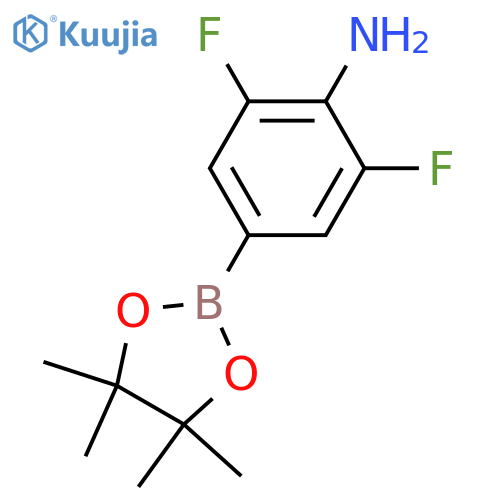

Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

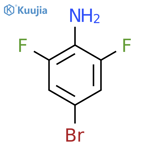

939968-08-8 structure

商品名:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS番号:939968-08-8

MF:C12H16BF2NO2

メガワット:255.06875038147

MDL:MFCD16996398

CID:2102110

PubChem ID:59231931

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE

- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)

- 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- JGOZEXIYNJERIP-UHFFFAOYSA-N

- SCHEMBL59540

- SY029069

- DB-392137

- 4-Amino-2,6-difluorophenylboronic acid pinacol ester

- AKOS027255880

- W11438

- 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline

- AS-54949

- MB20669

- CS-0038465

- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

- (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester

- 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester

- 939968-08-8

- 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER

- 4-Amino-2,6-difluorophenylbronic acid, pinacol ester

- MFCD16996398

- 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

-

- MDL: MFCD16996398

- インチ: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3

- InChIKey: JGOZEXIYNJERIP-UHFFFAOYSA-N

- ほほえんだ: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

計算された属性

- せいみつぶんしりょう: 255.1242152g/mol

- どういたいしつりょう: 255.1242152g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403134-500MG |

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 95% | 500MG |

¥ 1,755.00 | 2023-04-12 | |

| Chemenu | CM219211-250mg |

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 95% | 250mg |

$210 | 2022-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403134-100MG |

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 95% | 100MG |

¥ 594.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1000745-1g |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 95% | 1g |

$550 | 2024-08-02 | |

| Chemenu | CM219211-100mg |

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 95% | 100mg |

$120 | 2022-08-31 | |

| Chemenu | CM219211-1g |

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 95% | 1g |

$414 | 2022-08-31 | |

| 1PlusChem | 1P01DI9U-500mg |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 95% | 500mg |

$53.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109105-100mg |

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 98% | 100mg |

¥188.00 | 2024-04-24 | |

| A2B Chem LLC | AX09026-500mg |

4-Amino-2,6-difluorophenylboronic acid pinacol ester |

939968-08-8 | 95% | 500mg |

$53.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403134-250mg |

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

939968-08-8 | 95% | 250mg |

¥1066.0 | 2024-04-16 |

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 100 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C

リファレンス

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

リファレンス

- Compound having AXL inhibitory activity, preparation method and use, China, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; overnight, rt → 90 °C

リファレンス

- Molecules having certain pesticidal utilities, and intermediates, compositions, and processes related thereto, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C

リファレンス

- Cdk4/6 inhibitor, preparation method and application thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 1.5 h, 80 °C

リファレンス

- Preparation of heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C

リファレンス

- Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme I (IRE-I alpha) for the treatment of cancer diseases and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C

リファレンス

- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; 90 min, 80 °C; 80 °C → rt

リファレンス

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 90 min, 80 °C

リファレンス

- Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 80 °C

リファレンス

- Preparation of biaryl compounds as GPR120 agonists, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 1 h, 80 °C

リファレンス

- Azaindzoles as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C

リファレンス

- Preparation of 2-pyridone antimicrobial compositions, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 12 h, 90 °C

リファレンス

- Compound having AXL inhibitory activity, preparation method and use, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C

リファレンス

- Preparation of deuterated biphenylcarbamoylcyclopentene carboxylic acid derivatives and analogs for use as DHODH inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C

リファレンス

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

ごうせいかいろ 17

はんのうじょうけん

リファレンス

- Carboxamide derivatives as DHODH inhibitors and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 90 min, 80 °C

リファレンス

- Preparation of imidazopyridazine derivatives for use as CDPK1 inhibitors, World Intellectual Property Organization, , ,

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 関連文献

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) 関連製品

- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)

- 2309732-13-4(1-{4-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonylpiperidin-1-yl}ethan-1-one)

- 1806608-18-3(Methyl 4-(2-cyanoethyl)-2-(difluoromethoxy)benzoate)

- 1251673-98-9(N-(3,5-dimethylphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine)

- 2172137-90-3(4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}oxolane-3-carboxylic acid)

- 2172226-41-2(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-4-(methoxymethyl)piperidine-4-carboxylic acid)

- 2942-12-3(benzothiazole, 7-methoxy- (7ci,8ci))

- 103451-17-8((Z)-3-Hydroxy-9-octadecenoic Acid)

- 80074-91-5(BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER)

- 1803604-41-2(1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

清らかである:99%

はかる:5g

価格 ($):341.0